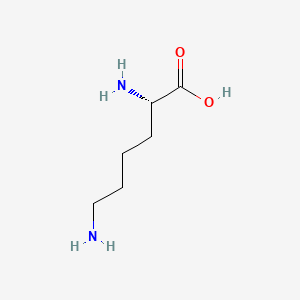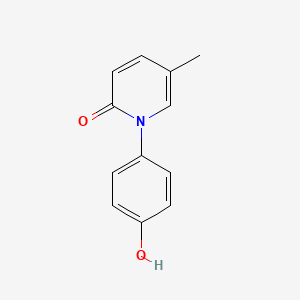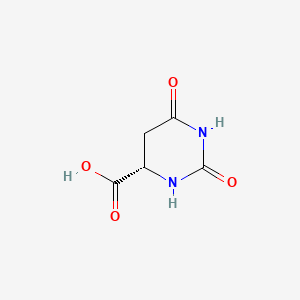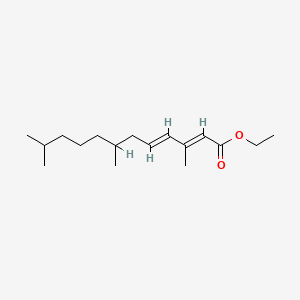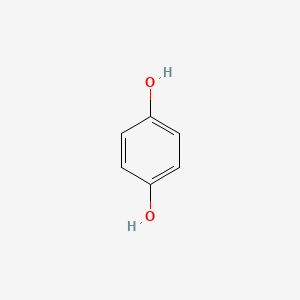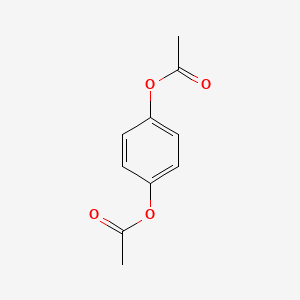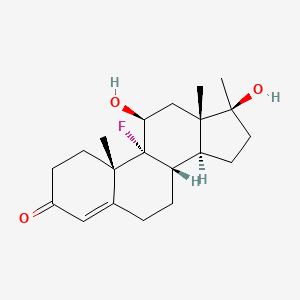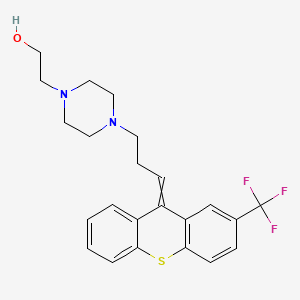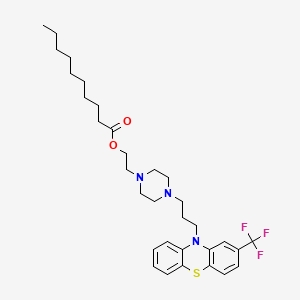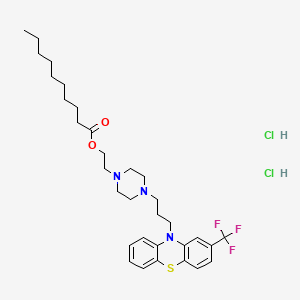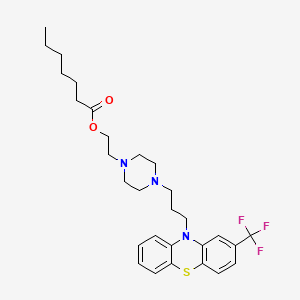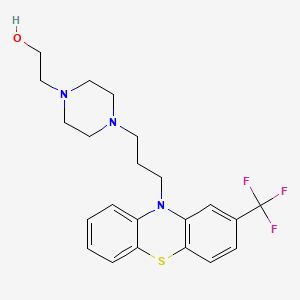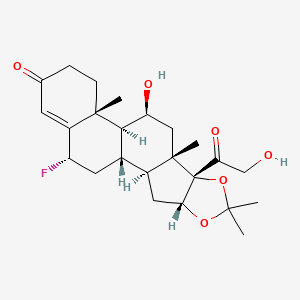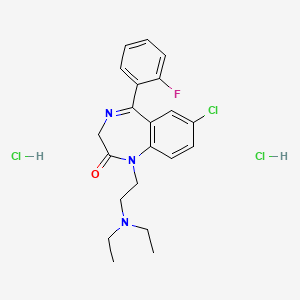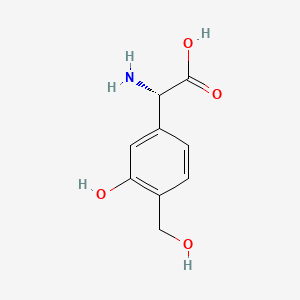
福芬尼美
描述
福芬尼美是一种小分子免疫调节剂,最初由日本化药株式会社开发。 它在治疗肿瘤方面显示出潜力,目前正处于临床试验的第三阶段 . 福芬尼美的分子式为C9H11NO4,以其免疫刺激特性而闻名 .
科学研究应用
福芬尼美在科学研究中有着广泛的应用:
生化分析
Biochemical Properties
Forfenimex plays a crucial role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of Forfenimex is with immune cells, where it acts as an immunostimulant. This interaction involves the activation of specific signaling pathways that enhance the immune response against cancer cells . Additionally, Forfenimex has been shown to interact with proteins involved in cell proliferation and apoptosis, thereby influencing the growth and survival of cancer cells .
Cellular Effects
Forfenimex exerts significant effects on various types of cells and cellular processes. In immune cells, Forfenimex enhances the production of cytokines and other signaling molecules that promote an immune response . In cancer cells, Forfenimex has been observed to inhibit cell proliferation and induce apoptosis, leading to reduced tumor growth . Furthermore, Forfenimex influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of Forfenimex involves several key interactions at the molecular level. Forfenimex binds to specific receptors on immune cells, triggering a cascade of signaling events that lead to the activation of immune responses . Additionally, Forfenimex inhibits certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells . The compound also modulates gene expression by influencing transcription factors and other regulatory proteins, resulting in changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Forfenimex have been observed to change over time. The stability and degradation of Forfenimex are critical factors that influence its long-term effects on cellular function . Studies have shown that Forfenimex remains stable under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to Forfenimex may lead to changes in cellular responses, including potential resistance mechanisms .
Dosage Effects in Animal Models
The effects of Forfenimex vary with different dosages in animal models. At lower doses, Forfenimex has been shown to enhance immune responses and inhibit tumor growth without significant adverse effects . At higher doses, Forfenimex may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Forfenimex is involved in several metabolic pathways, including those related to immune modulation and cancer cell metabolism . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cells . These interactions contribute to the therapeutic effects of Forfenimex by altering the metabolic environment of cancer cells and enhancing immune responses .
Transport and Distribution
The transport and distribution of Forfenimex within cells and tissues are critical for its therapeutic efficacy. Forfenimex is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, Forfenimex accumulates in specific compartments, where it exerts its effects . The distribution of Forfenimex within tissues also determines its overall bioavailability and therapeutic potential .
Subcellular Localization
Forfenimex exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cells through targeting signals and post-translational modifications . These localization patterns are essential for the proper functioning of Forfenimex, as they determine the sites of its interactions with biomolecules and its overall therapeutic effects .
准备方法
福芬尼美的合成涉及多个关键步骤。一种实用的不对称合成路线从市售的2-羟基-二甲基对苯二甲酸酯开始。 关键步骤包括受保护的芳基甲酰胺与一种焦谷酸衍生物的立体中心形成对映选择性有机催化曼尼希反应,以及γ-吡喃片段氧化转化为羧基 . 通过这种九步合成方案获得的福芬尼醇盐酸盐(福芬尼美的活性成分)的总产率明显高于已知方法的产率 .
化学反应分析
福芬尼美经历各种化学反应,包括:
作用机制
福芬尼美通过其免疫刺激特性发挥作用。 它通过调节免疫反应发挥作用,可能增强机体抵抗肿瘤的能力 . 所涉及的确切分子靶标和通路仍在研究中,但据信它与免疫系统的各种成分相互作用以发挥其作用 .
相似化合物的比较
属性
IUPAC Name |
(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221764 | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71522-58-2 | |
| Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forfenimex [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORFENIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of forphenicinol?
A1: Forphenicinol primarily acts by activating macrophages [, , , , , , ]. While it does not directly kill bacteria or tumor cells, it enhances the ability of macrophages to do so.
Q2: What are the downstream effects of macrophage activation by forphenicinol?
A2: Forphenicinol-activated macrophages exhibit enhanced phagocytosis [], increased production of interferon-gamma (IFN-γ) [, ], and tumor necrosis factor (TNF) []. These cytokines play crucial roles in modulating immune responses and combating infections and tumors.
Q3: Does forphenicinol directly affect other immune cells?
A3: Research suggests that forphenicinol might indirectly enhance the activity of other immune cells, such as T lymphocytes and natural killer (NK) cells [, , ], possibly through the release of cytokines from activated macrophages.
Q4: What is the molecular formula and weight of forphenicinol?
A4: The molecular formula of forphenicinol is C9H11NO4, and its molecular weight is 197.19 g/mol [].
Q5: Is there any spectroscopic data available for forphenicinol?
A5: While specific spectroscopic data from the provided research is limited, forphenicinol exhibits native fluorescence, allowing for its detection and quantification using high-performance liquid chromatography with fluorescence detection [, ].
Q6: What are the potential therapeutic applications of forphenicinol?
A6: Research suggests potential applications in treating various conditions, including:
- Chronic respiratory infections: Forphenicinol demonstrated some efficacy in treating chronic respiratory infections, particularly those caused by Mycobacterium avium and Mycobacterium intracellulare complex [, , ].
- Cancer: Studies showed forphenicinol's potential as an adjunct to conventional chemotherapy, enhancing the antitumor effects of drugs like cyclophosphamide [, , ].
- Muscular dystrophy: Forphenicinol demonstrated potential in animal models of muscular dystrophy, improving myelination and extending lifespan [, ].
Q7: What is known about the pharmacokinetics of forphenicinol?
A7: Forphenicinol is orally active and achieves peak serum concentrations around 2 hours after administration [, ]. The serum levels appear to be dose-dependent and do not accumulate with repeated administration [].
Q8: How is forphenicinol metabolized in the body?
A8: Studies using gas chromatography-mass spectrometry identified five metabolites of forphenicinol in human urine []. The major metabolites are 3-hydroxy-4-hydroxymethylbenzylamine (M-2) and N-acetylforphenicinol (M-5) [].
Q9: What in vitro models have been used to study forphenicinol's activity?
A9: Researchers have utilized various in vitro models, including:
- Bacterial killing assays: These assays assess the ability of forphenicinol-activated macrophages and neutrophils to kill bacteria like Pseudomonas aeruginosa [].
- Tumor cell growth inhibition assays: These evaluate the ability of forphenicinol-activated macrophages and splenocytes to inhibit the growth of tumor cells [, ].
- Bone marrow cell proliferation assays: These assess forphenicinol's ability to stimulate the proliferation of bone marrow cells, which are crucial for immune cell production [].
Q10: What animal models have been used to study forphenicinol's efficacy?
A10: Various animal models have been employed, including:
- Mouse models of bacterial infection: These evaluate forphenicinol's ability to protect against infections caused by bacteria like Pseudomonas aeruginosa [, ].
- Murine tumor models: These assess forphenicinol's antitumor effects, often in combination with chemotherapy, on a variety of tumor types, including Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, B16 melanoma, and Meth A fibrosarcoma [, , ].
- Jimpy mouse model of muscular dystrophy: This model investigates forphenicinol's ability to improve myelination and ameliorate disease symptoms [].
Q11: Have there been any clinical trials of forphenicinol?
A11: Yes, several clinical trials have investigated forphenicinol's efficacy in:
- Chronic respiratory infections: Multicenter trials in Japan evaluated forphenicinol's efficacy in treating chronic respiratory infections caused by Mycobacterium avium and Mycobacterium intracellulare complex [, ].
- Cancer: Phase I trials have been conducted to determine the optimal dose and schedule of forphenicinol in cancer patients [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


